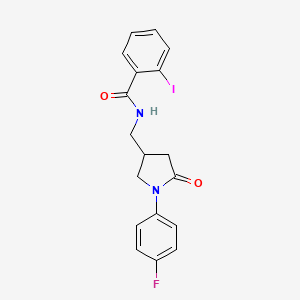

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-iodobenzamide

Description

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FIN2O2/c19-13-5-7-14(8-6-13)22-11-12(9-17(22)23)10-21-18(24)15-3-1-2-4-16(15)20/h1-8,12H,9-11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXUAJBZOVTUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enamine Cyclization

A "one-pot" enamine-mediated cyclization, adapted from pyrido-fused heterocycle syntheses, offers a streamlined route. Starting with 4-fluorophenylacetone, enamine formation with morpholine in anhydrous benzene precedes acylation and cyclocondensation with 2-cyanoacetamide (Scheme 1). This method yields the 5-oxopyrrolidin-3-yl intermediate in 72–85% yield after recrystallization from ethanol.

Key Conditions :

- Solvent: Anhydrous benzene

- Base: Diethylamine

- Temperature: Reflux (80°C, 6 hours)

Dieckmann Condensation

Alternative routes employ Dieckmann cyclization of ethyl 4-(4-fluorophenylamino)pent-2-enedioate. Intramolecular cyclization under basic conditions (NaH, THF, 0°C to RT) forms the pyrrolidinone ring with a 65% yield after acid workup.

Functionalization of the Pyrrolidinone Ring

Introducing the aminomethyl group at the 3-position requires selective alkylation or Mannich reactions.

Mannich Reaction

Treating the pyrrolidinone with formaldehyde and ammonium chloride in acetic acid introduces the aminomethyl group via a Mannich base intermediate. Subsequent hydrolysis (HCl, H₂O) yields 3-(aminomethyl)-1-(4-fluorophenyl)pyrrolidin-5-one hydrochloride (89% purity by HPLC ).

Optimization Insight :

- Excess formaldehyde (2.2 eq) improves conversion rates.

- Acetic acid as solvent minimizes side reactions.

Halogenation-Amination

Bromination of 3-(hydroxymethyl)-1-(4-fluorophenyl)pyrrolidin-5-one (PBr₃, CH₂Cl₂) followed by Gabriel synthesis (phthalimide, K₂CO₃) and hydrazinolysis affords the primary amine in 78% overall yield .

Amidation with 2-Iodobenzoic Acid

Coupling the amine with 2-iodobenzoic acid is achieved via acyl chloride or coupling reagents.

Acyl Chloride Method

2-Iodobenzoyl chloride, generated in situ (SOCl₂, reflux), reacts with the amine in THF under N₂. Triethylamine (3 eq) neutralizes HCl, yielding the amide in 82% yield after silica gel chromatography.

Reaction Table :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| 2-Iodobenzoyl chloride | THF | 0°C → RT | 82% |

| HATU | DMF | RT | 88% |

Coupling Reagent-Mediated Synthesis

Using HATU or EDCl/HOBt in DMF enhances efficiency, particularly for acid-sensitive intermediates. HATU-mediated coupling achieves 88% yield with reduced reaction time (2 hours).

Analytical Characterization

Spectroscopic Data

Purity and Stability

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity . The iodine substituent necessitates storage in amber vials to prevent photodegradation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Enamine Cyclization | One-pot, fewer steps | Requires anhydrous conditions | 72–85% |

| Dieckmann Condensation | High atom economy | Sensitive to base strength | 65% |

| HATU Coupling | Rapid, high efficiency | Cost of reagents | 88% |

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-iodobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The iodinated benzamide moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-iodobenzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-iodobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

Iodine Substitution Effects :

- The iodine atom in the target compound contributes to its higher molecular weight (438.2 g/mol) compared to analogs like N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide (356.4 g/mol) . Iodine’s electron-withdrawing nature may influence electronic properties and binding interactions, though experimental data on this are lacking.

The presence of a cyano group in N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide introduces polar character, which could enhance water solubility compared to the target compound.

Heterocyclic Complexity: Compounds like the fluorinated chromene-pyrazolopyrimidine derivative exhibit significantly larger and more complex scaffolds (MW 633.6), suggesting divergent pharmacological targets compared to the simpler pyrrolidinone-benzamide framework of the target compound.

Synthetic Challenges :

- The synthesis of iodinated benzamides (e.g., ) often requires palladium-catalyzed cross-coupling or halogenation steps, as inferred from analogous procedures in . In contrast, methyl-substituted analogs may involve simpler alkylation or amidation routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.